molecular formula C22H32ClN3O2S B2807457 N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride CAS No. 1351586-93-0

N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride

Cat. No.: B2807457
CAS No.: 1351586-93-0
M. Wt: 438.03
InChI Key: GTVMNCWXUKMZKM-UHFFFAOYSA-N
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Description

N-{2-[4-(Thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride is a complex organic compound that combines several functional groups, including a thiophene ring, a piperazine moiety, and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thiophene-3-carbonyl Chloride: This step involves the chlorination of thiophene-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions to form thiophene-3-carbonyl chloride.

    Piperazine Derivatization: The thiophene-3-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the thiophene-3-carbonyl piperazine derivative.

    Adamantane Carboxylation: :

Properties

IUPAC Name

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S.ClH/c26-20(19-1-8-28-15-19)25-6-4-24(5-7-25)3-2-23-21(27)22-12-16-9-17(13-22)11-18(10-16)14-22;/h1,8,15-18H,2-7,9-14H2,(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVMNCWXUKMZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CSC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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